Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid
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Overview
Description
Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid is a polycyclic aromatic hydrocarbon derivative with eight carboxylic acid groups attached to the coronene core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including materials science, chemistry, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid typically involves the functionalization of the coronene core. One common method is the perthiolation of coronene, followed by oxidation to introduce carboxylic acid groups. The reaction conditions often include the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar synthetic routes. The scalability of these methods depends on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products: The major products formed from these reactions include various substituted coronenes, alcohol derivatives, and other functionalized aromatic compounds.
Scientific Research Applications
Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nanomaterials.
Mechanism of Action
The mechanism of action of Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can lead to the modulation of various biochemical pathways, including signal transduction and enzyme activity. The compound’s unique structure allows it to engage in multiple binding interactions, making it a versatile tool in molecular research .
Comparison with Similar Compounds
Coronene: The parent compound without carboxylic acid groups.
Perthiolated Coronene: A derivative with sulfur-containing groups.
Hexabenzocoronene: A larger polycyclic aromatic hydrocarbon with additional benzene rings.
Uniqueness: Coronen-1,2,4,5,7,8,10,11-octacarboxylicacid is unique due to its high degree of functionalization with carboxylic acid groups, which enhances its solubility and reactivity compared to its parent compound and other derivatives. This makes it particularly valuable in applications requiring high reactivity and specific interactions with other molecules.
Properties
Molecular Formula |
C32H12O16 |
---|---|
Molecular Weight |
652.4 g/mol |
IUPAC Name |
coronene-1,2,4,5,7,8,10,11-octacarboxylic acid |
InChI |
InChI=1S/C32H12O16/c33-25(34)9-1-5-15-16-6(20(30(43)44)19(5)29(41)42)3-11(27(37)38)14-12(28(39)40)4-8-18(24(14)16)17-7(21(31(45)46)22(8)32(47)48)2-10(26(35)36)13(9)23(15)17/h1-4H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) |
InChI Key |
RARVKIQHSZHCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=C4C(=C1C(=O)O)C(=CC5=C4C6=C(C=C(C7=C(C=C(C3=C76)C(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=C5C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
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